molecular formula C10H10BrF3O B3114374 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene CAS No. 200956-54-3

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Cat. No. B3114374
CAS RN: 200956-54-3
M. Wt: 283.08 g/mol
InChI Key: HUWPDXPVLSDQBR-UHFFFAOYSA-N
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Description

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene, commonly abbreviated as 2-Bromo-1-OPTB, is a chemical compound composed of a benzene ring with a bromine atom, an oxygen atom, and a trifluoromethyl group attached. It has a wide range of applications in both organic and inorganic chemistry, with its most recent applications being in the field of scientific research.

Scientific Research Applications

Synthesis and Organic Chemistry

  • 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is used in the synthesis of various organic compounds. For instance, it serves as a starting material in the Grignard reaction and subsequent oxidation processes to synthesize 1-[3-(Trifluoromethy1)pheny1]-2-propanone, showing a high overall yield under specific conditions (Qiao Lin-lin, 2009).
  • It plays a role in the generation of various lithiated intermediates, which are useful in different organic synthesis processes. For example, 1-bromo-4-(trifluoromethoxy)benzene, closely related to our compound of interest, is used to generate various intermediates for the synthesis of naphthalenes and naphthols (M. Schlosser, E. Castagnetti, 2001).

Medicinal Chemistry and Biological Applications

  • Derivatives of this compound have been explored in medicinal chemistry. For example, compounds synthesized using similar structures demonstrated significant antiurease and antibacterial effects, which could have potential applications in treating various infections (Tannaza Batool et al., 2014).
  • In the field of drug discovery, related compounds are used as intermediates in the synthesis of non-peptide small molecular antagonists, suggesting their role in developing novel therapeutic agents (H. Bi, 2015).

Material Science and Polymer Chemistry

  • In material science and polymer chemistry, derivatives of this compound are used for the synthesis of dendritic carbosilanes. This involves regiospecific hydrosilylation, leading to building blocks for dendritic extension, which is crucial in the synthesis of modified carbosilane dendrimers (Casado, Stobart, 2000).

properties

IUPAC Name

2-bromo-1-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWPDXPVLSDQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Powdered potassium carbonate (1.72 g, 12.5 mmol) and 2-iodopropane (1.16 mL, 1.98 g, 11.6 mmol) were added to a solution of 2-bromo-4-(trifluoromethyl)phenol (2.00 g, 8.30 mmol) in DMF. The mixture was stirred overnight at RT and then partitioned between hexane (100 mL) and water (100 mL). The organic layer was washed with saturated aqueous sodium chloride (50 mL) and the aqueous layers were extracted in succession with hexane (50 mL). The organic layers were dried over sodium sulfate, decanted, and evaporated. The crude product was purified by flash column chromatography, eluting with hexane, to give the title compound. Mass spectrum (EI): m/z=282 (M+).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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